4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene
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Overview
Description
4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene is a brominated thiophene derivative with a nitroalkene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol or other nucleophiles in suitable solvents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
2-Bromo-6-ethoxy-4-(2-nitroprop-1-en-1-yl)phenol: Similar structure with an ethoxy group instead of a thiophene ring.
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Similar structure with a benzene ring instead of a thiophene ring.
(E)-(2-Nitroprop-1-en-1-yl)benzene: Lacks the bromine atom but has a similar nitroprop-1-en-1-yl group.
Uniqueness: 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene is unique due to the presence of both a bromine atom and a nitroalkene group on a thiophene ring.
Properties
IUPAC Name |
4-bromo-2-(2-nitroprop-1-enyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFWRSIMNNRSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CS1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369723 |
Source
|
Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-19-3 |
Source
|
Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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